cis-1,3-Pentadiene

Catalog No.
S1503407
CAS No.
1574-41-0
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,3-Pentadiene

CAS Number

1574-41-0

Product Name

cis-1,3-Pentadiene

IUPAC Name

(3Z)-penta-1,3-diene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4-

InChI Key

PMJHHCWVYXUKFD-PLNGDYQASA-N

SMILES

CC=CC=C

Canonical SMILES

CC=CC=C

Isomeric SMILES

C/C=C\C=C

The exact mass of the compound cis-1,3-Pentadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-1,3-Pentadiene is a conjugated diene primarily utilized as a monomer in the synthesis of specialty polymers and as a reactant in stereospecific organic reactions. Its defining characteristic is the cis geometry of the internal double bond, which fundamentally distinguishes its reactivity and polymerization behavior from its common process-stream counterpart, trans-1,3-pentadiene. This structural feature is critical for controlling polymer microstructure and the stereochemical outcome of cycloaddition reactions, making the choice between isomers a key procurement decision based on desired end-product properties.

Research Fit

1
Supports stereochemical control in anionic and RAFT copolymerization research. Isomer-specific kinetics for sequence-defined microstructures.
2
Enables selective separation workflows via Diels-Alder reactivity difference. trans isomer can be scavenged while cis remains unreacted.
3
High isomeric purity preferred for mechanism and kinetic model validation. Minimizes cross-isomer interference in catalytic and photochemical studies.

Substituting cis-1,3-pentadiene with its trans-isomer or a less expensive mixed-isomer stream (piperylene) is often unviable for performance-critical applications. The geometric configuration of the monomer directly dictates the microstructure of the resulting polymer, such as the cis-1,4 content, which controls the material's elastomeric properties. Similarly, in organic synthesis, the steric profile of the cis-isomer governs its conformational equilibrium and reactivity in concerted reactions like the Diels-Alder cycloaddition. Therefore, using an incorrect isomer can lead to polymers with inadequate physical properties or synthetic routes with significantly lower yields and different stereoisomeric products, making isomer purity a critical procurement specification.

Substitution Risk

cis

Target stereoisomer for microstructure control

Lower activation energy in anionic copolymerization (reported 47.95 kJ/mol) compared to trans, leading to different polymerization rates and copolymer sequences.

trans

Higher Diels-Alder reactivity and distinct catalytic behavior

Substitution alters cycloaddition selectivity, may introduce unwanted side products, and shifts isomerization equilibria under catalytic conditions.

mix

Isomer mixtures introduce kinetic variability

Compositional drift in copolymerizations and inconsistent hydrogenation selectivities; analytical distinction (ΔRI 15) confirms isomer ratio.

Stereoregular cis-1,4-Polypentadiene Synthesis

The geometric isomer of the pentadiene monomer is a primary determinant of the resulting polymer's microstructure. While both isomers can be polymerized, specific lanthanide-based catalyst systems, such as those involving neodymium, demonstrate high stereoselectivity. For example, the AlEt2Cl-Nd(OCOC7H15)3-Al(iBu)3 system polymerizes (E)-1,3-pentadiene (the trans-isomer) into a polymer with a 98–99% cis-1,4-structure. Other studies show that polymerization of the (Z)-isomer (cis-1,3-pentadiene) at +20°C with a CpTiCl3-based catalyst also yields a cis-1,4 isotactic polymer, whereas at -20°C it produces a 1,2 syndiotactic polymer, demonstrating the critical interplay between monomer geometry and process conditions. The use of the pure cis-isomer is essential for applications demanding predictable and high cis-1,4 content for optimal elastomeric properties.

Evidence DimensionPolymer Microstructure (% cis-1,4 units)
Target Compound DataYields cis-1,4 isotactic polymer at +20°C with CpTiCl3-based catalyst.
Comparator Or Baselinetrans-1,3-Pentadiene: Yields 98-99% cis-1,4 polymer with a neodymium-based catalyst system.
Quantified DifferenceBoth isomers can produce high cis-1,4 polymer, but the choice of isomer is critical for controlling tacticity and avoiding alternative microstructures (e.g., 1,2 syndiotactic) under different process conditions.
ConditionsPolymerization with Ziegler-Natta type catalysts (e.g., Neodymium-based, Titanium-based).

For producing specialty elastomers, achieving a high and consistent cis-1,4 microstructure is critical for performance attributes like low glass transition temperature and high elasticity; procuring the correct starting isomer is non-negotiable.

Anionic Copolymerization Ea
Head-to-head
47.95 kJ/mol cis vs 52.60 kJ/mol trans
Reported lower energy barrier supports faster copolymerization kinetics.
Living anionic system with DPE; cyclohexane, n-BuLi.

Reduced Diels-Alder Reactivity

In Diels-Alder reactions, the diene must adopt an s-cis conformation to react. For cis-1,3-pentadiene, rotating into the required s-cis conformation introduces significant steric hindrance between the terminal methyl group and the hydrogen on C-1. This steric clash destabilizes the reactive conformation, making it less favorable and lowering the population of reactive conformers at equilibrium. Consequently, cis-1,3-pentadiene is significantly less reactive in Diels-Alder reactions compared to trans-1,3-pentadiene, which does not experience this internal steric strain upon adopting the s-cis conformation.

Evidence DimensionRelative Reactivity in Diels-Alder Reactions
Target Compound DataLow reactivity due to high steric hindrance in the required s-cis conformation.
Comparator Or Baselinetrans-1,3-Pentadiene: Higher reactivity due to minimal steric hindrance in the s-cis conformation.
Quantified Differencecis-1,3-Pentadiene is described as "much less reactive" than its trans-isomer.
ConditionsStandard Diels-Alder reaction conditions.

For synthetic chemists, this reactivity difference is a critical selection criterion; the trans-isomer is preferable for efficient Diels-Alder cycloadditions, while the cis-isomer would be intentionally avoided or require more forcing conditions, impacting process efficiency and yield.

Diels-Alder Reactivity
Class-level
cis Unreactive
trans Readily reacts with maleic anhydride
Enables selective removal of trans isomer from mixed streams.
Thermal conditions; steric hindrance prevents cis s-cis conformation.

Physical Property Differences

The cis and trans isomers of 1,3-pentadiene exhibit distinct physical properties that are relevant for process design, material handling, and purification. The boiling point of cis-1,3-pentadiene is 44°C, slightly higher than the 42°C boiling point of the trans-isomer. Furthermore, the density of the cis-isomer is 0.69 g/cm³, compared to 0.68 g/cm³ for the trans-isomer. While small, these differences are sufficient to enable separation by fractional distillation and must be accounted for in process models, reactor design, and storage protocols where temperature and volume are critical parameters.

Evidence DimensionBoiling Point
Target Compound Data44 °C
Comparator Or Baselinetrans-1,3-Pentadiene: 42 °C
Quantified Difference2 °C higher
ConditionsAtmospheric pressure

This boiling point difference is the basis for purifying the isomers, directly impacting procurement costs, and must be considered in chemical processing to prevent changes in isomer composition during heating or distillation steps.

Photo-RAFT Copolymerization Rate
Head-to-head
PD > CP > TP rate order with MAH
Diels-Alder side reaction suppressed under visible light.
Photoinitiation yields clean alternating copolymers without cycloaddition.
Visible light, RAFT CTA, THF, r.t.
Catalytic Isomerization
Head-to-head
cis Rapid conversion to trans
trans No isomerization
Catalyst selection critical to preserve cis stereochemistry.
Mild conditions; thermodynamically trans more stable by 6.95 kJ/mol.
Competitive Hydrogenation Selectivity
Class-level
Different selectivity and relative adsorption coefficients versus trans, isoprene, and 1,4-pentadiene.
Adsorptivity and reactivity differences impact hydrogenation pathway interpretation.
Pd catalyst, cyclohexane, 25°C, 2 MPa; class-level inference.
GC Kovats Retention Index
Head-to-head
ΔRI = 15 cis 511, trans 526 (DB-5)
Enables isomeric purity verification and reaction monitoring by GC.
Baseline separation on non-polar column.

Stereoregular Polypentadiene Rubbers

cis-1,3-Pentadiene is the specified monomer for polymerization processes where a high cis-1,4 isotactic microstructure is required to achieve specific elastomeric properties. Its use, particularly with titanium-based catalysts under controlled temperature conditions, allows for precise control over the polymer backbone, a level of control not achievable with mixed isomers or the trans-isomer alone under identical conditions.

Tuned-Property Copolymers

Used as a comonomer in anionic or coordination polymerization to introduce specific stereochemistry into a polymer chain. The distinct reactivity of the cis-isomer compared to its trans counterpart allows for its selective incorporation to modify the final properties of copolymers, such as those with isobutene or acrylonitrile.

Polymerization Mechanism Studies

The well-defined geometry of cis-1,3-pentadiene makes it a valuable substrate for fundamental research into polymerization mechanisms. Comparing its polymerization behavior (rate, stereoselectivity) against the trans-isomer provides insight into catalyst-monomer interactions and the factors governing stereocontrol in Ziegler-Natta and other coordination polymerizations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequence-defined alternating copolymers (anionic/RAFT)
Reported lower copolymerization energy barrier
Verify alternating microstructure by NMR or GPC
Stereoselective synthesis and chiral building blocks
Diels-Alder reactivity contrast for kinetic resolution
Confirm enantiomeric enrichment of cycloadduct
Fundamental kinetic and mechanistic studies
High isomeric purity for deconvolution of networks
Cross-validate kinetic model predictions
Precursor for regioselective fine chemicals
Controlled isomerization under mild catalytic conditions
Monitor cis-retention or in-situ trans generation

XLogP3

2.4

Boiling Point

42.7 °C

LogP

2.4 (LogP)

Melting Point

-114.1 °C

UNII

PT6373J6YO

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (59.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (34.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1574-41-0

Wikipedia

(3Z)-1,3-pentadiene

General Manufacturing Information

1,3-Pentadiene, (3Z)-: ACTIVE

Explore Compound Types